(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL typically involves multi-step organic reactions One common method is the asymmetric synthesis, which ensures the production of the desired enantiomer
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of chiral catalysts to achieve high enantiomeric purity. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. Key steps include the use of protecting groups to prevent side reactions and the application of chromatographic techniques for purification.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halides.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL: The enantiomer of the compound, with similar chemical properties but different biological activities.
Phenylpropanolamine: A structurally related compound with different substituents on the phenyl ring.
Amphetamine: Shares the phenyl and amino groups but lacks the hydroxyl group.
Uniqueness
(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in research and therapeutic applications.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(3S)-3-amino-3-[4-(2-methylpropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-10(2)9-11-3-5-12(6-4-11)13(14)7-8-15/h3-6,10,13,15H,7-9,14H2,1-2H3/t13-/m0/s1 |
InChI Key |
HLAQDBXAZQWHPF-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)[C@H](CCO)N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.